molecular formula C11H17FN2 B1491826 2-fluoro-N,N-dipropylpyridin-4-amine CAS No. 1566090-49-0

2-fluoro-N,N-dipropylpyridin-4-amine

Cat. No.: B1491826
CAS No.: 1566090-49-0
M. Wt: 196.26 g/mol
InChI Key: PKNJPDIYCFWZGE-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dipropylpyridin-4-amine is a fluorinated organic compound belonging to the class of pyridine derivatives This compound features a pyridine ring substituted with a fluorine atom at the 2-position and dipropylamino groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N,N-dipropylpyridin-4-amine typically involves the following steps:

  • Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 4-position.

  • Reduction: The nitro group is then reduced to an amino group, resulting in 4-aminopyridine.

  • Fluorination: The amino group is fluorinated to produce 2-fluoro-4-aminopyridine.

  • Alkylation: Finally, the amino group is alkylated with propyl bromide to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as catalytic fluorination and high-throughput screening may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N,N-dipropylpyridin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced amines or other derivatives.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2-Fluoro-N,N-dipropylpyridin-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

2-Fluoro-N,N-dipropylpyridin-4-amine is similar to other fluorinated pyridine derivatives, such as 2-fluoro-N,N-dimethylpyridin-4-amine and 4-amino-2-(trifluoromethyl)pyridine. its unique dipropylamino groups contribute to its distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • 2-Fluoro-N,N-dimethylpyridin-4-amine

  • 4-Amino-2-(trifluoromethyl)pyridine

  • 2-Fluoro-N-methylpyridin-4-amine

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Properties

IUPAC Name

2-fluoro-N,N-dipropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNJPDIYCFWZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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